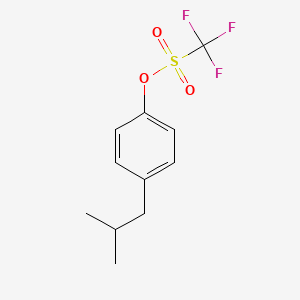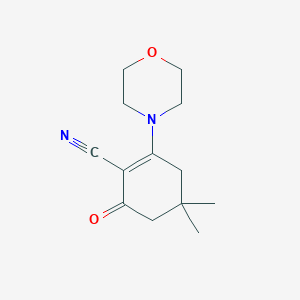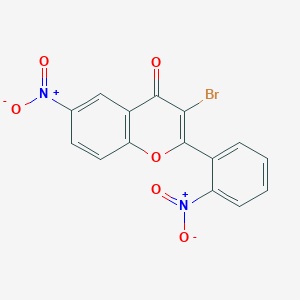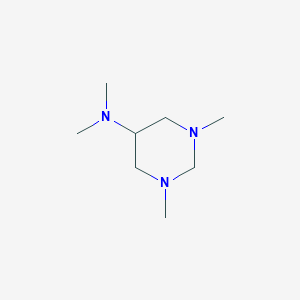
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is an organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with four methyl groups and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine typically involves the reaction of formaldehyde with N,N’-dimethyl-1,3-propanediamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone . Another method involves the reaction of N,N’-dimethyl-1,3-propanediamine with chloroacetonitrile under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous processes using fixed-bed reactors. The starting materials, such as N,N’-dimethyl-1,3-propanediamine and formaldehyde, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hexahydropyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with a similar structure but lacking the hexahydropyrimidine ring.
N,N’-Dimethylhexahydropyrimidine: Another related compound with a similar ring structure but different substitution pattern.
Uniqueness
N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
143228-34-6 |
|---|---|
Fórmula molecular |
C8H19N3 |
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
N,N,1,3-tetramethyl-1,3-diazinan-5-amine |
InChI |
InChI=1S/C8H19N3/c1-9(2)8-5-10(3)7-11(4)6-8/h8H,5-7H2,1-4H3 |
Clave InChI |
DUHWPYLWISGKBI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CN(C1)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
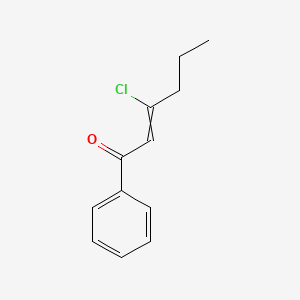

![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)

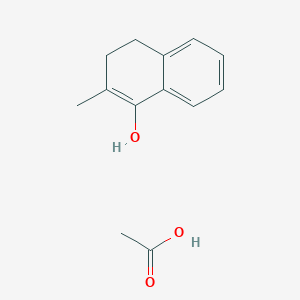

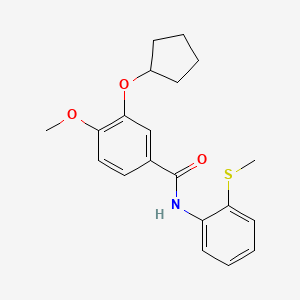
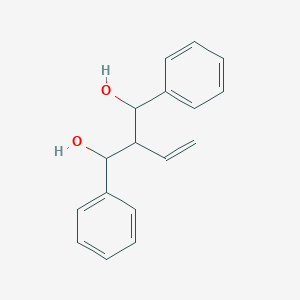
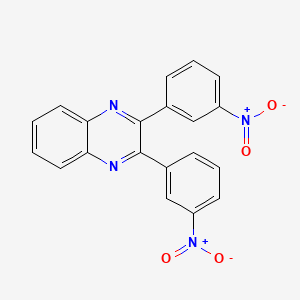
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
